molecular formula C11H13Cl2FN2O B13999046 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea CAS No. 2062-72-8

1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea

Cat. No.: B13999046
CAS No.: 2062-72-8
M. Wt: 279.13 g/mol
InChI Key: BZHMGOWHZHYFHF-UHFFFAOYSA-N
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Description

1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea backbone substituted with two 2-chloroethyl groups and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted ureas with various functional groups.

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(2-chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1,1-Bis(2-chloroethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

Uniqueness

1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.

Properties

CAS No.

2062-72-8

Molecular Formula

C11H13Cl2FN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17)

InChI Key

BZHMGOWHZHYFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N(CCCl)CCCl)F

Origin of Product

United States

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